XLogP Lipophilicity: Dox-Ph-PEG1-Cl Occupies a Solubility-Permeability Sweet Spot Versus Simpler PEG Linkers
The calculated XLogP of Dox-Ph-PEG1-Cl is 1.9, which is substantially higher than the XLogP of 0.26 reported for the commonly used PEG-based PROTAC linker PEG2-Cl . This difference arises from the phenyl ring embedded in Dox-Ph-PEG1-Cl, which increases hydrophobicity while maintaining a short PEG spacer. A LogP of 1.9 positions this linker advantageously for balancing aqueous solubility with passive membrane permeability, a property known to influence the oral bioavailability and cellular uptake of the final PROTAC molecule [1].
| Evidence Dimension | Calculated XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP = 1.9 (Dox-Ph-PEG1-Cl) |
| Comparator Or Baseline | XLogP = 0.26 (PEG2-Cl, CAS 78925-46-9) |
| Quantified Difference | Delta XLogP = +1.64 (Dox-Ph-PEG1-Cl is ~7.3× more lipophilic by log scale) |
| Conditions | In silico XLogP calculation, standard cheminformatics methodology |
Why This Matters
A linker with XLogP 1.9 rather than 0.26 provides the degrader molecule with significantly improved passive membrane permeability potential, which is critical for PROTACs targeting intracellular proteins, while retaining sufficient hydrophilicity to avoid the aggregation and poor solubility issues typical of fully alkyl linkers (LogP ~2-3+).
- [1] Xiao, Y., et al. 'Characteristic roadmap of linker governs the rational design of PROTACs.' Bioorganic Chemistry, 2024. View Source
